molecular formula C27H23ClN4O3 B2679935 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1184995-05-8

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No. B2679935
CAS RN: 1184995-05-8
M. Wt: 486.96
InChI Key: RUZCAACIRYLTTI-UHFFFAOYSA-N
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Description

The compound “2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide” is a potent tubulin inhibitor . Tubulin inhibitors are a class of drugs that interfere with the polymerization of tubulin, a protein that is an essential component of the cytoskeleton and mitotic spindle, which are crucial for cell division and replication. This makes tubulin inhibitors potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .


Synthesis Analysis

The synthesis of this compound was optimized and follows a straightforward route from the unsubstituted indole via the 1-(4-chlorobenzyl)-indole and the indol-3-yl-2-oxo-acetyl chloride to the indol-3-yl-2-oxo acetamide product .


Molecular Structure Analysis

The structure of this compound was assigned by sophisticated NMR experiments, for example, a 1,1-ADEQUATE experiment, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the unsubstituted indole with 4-chlorobenzyl chloride to form 1-(4-chlorobenzyl)-indole, followed by the reaction of this intermediate with 2-oxo-acetyl chloride to form the indol-3-yl-2-oxo acetamide product .

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds structurally related to the specified chemical have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of indolin-1-yl)-N-aryl acetamides, sharing a similar core structure, have demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015). This research underscores the potential of such compounds in developing new antimicrobial agents.

Anti-Inflammatory and Analgesic Agents

Another area of application is in the synthesis of novel compounds for anti-inflammatory and analgesic purposes. Studies have shown that derivatives of benzodifuranyl and thiazolopyrimidines, which may share functional groups or synthesis pathways with the compound , exhibit significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiallergic Properties

Research into pyrimidine derivatives has also identified compounds with antiallergic effects. For example, studies on N-(pyridin-4-yl)-(indol-3-yl)acetamides have revealed promising antiallergic activities, further highlighting the therapeutic potential of compounds within this chemical class (Menciu et al., 1999).

Anticancer Activity

The synthesis of certain acetamide derivatives has been driven by the search for new anticancer agents. For example, compounds with the 1H-pyrazol-1-yl)acetamide motif have been tested against a variety of cancer cell lines, showing potential for cancer cell growth inhibition (Al-Sanea et al., 2020).

Mechanism of Action

As a tubulin inhibitor, this compound likely works by binding to tubulin and preventing its polymerization into microtubules. This disrupts the formation of the mitotic spindle, which is necessary for cell division, and thus inhibits the replication of cells .

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O3/c1-35-20-12-10-18(11-13-20)14-29-24(33)16-32-23-9-5-3-7-21(23)25-26(32)27(34)31(17-30-25)15-19-6-2-4-8-22(19)28/h2-13,17H,14-16H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZCAACIRYLTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide

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